molecular formula C13H13ClO2 B11873283 3-tert-Butyl-7-chloro-1H-2-benzopyran-1-one CAS No. 90991-99-4

3-tert-Butyl-7-chloro-1H-2-benzopyran-1-one

Cat. No.: B11873283
CAS No.: 90991-99-4
M. Wt: 236.69 g/mol
InChI Key: VLMJAJBFBDAKHV-UHFFFAOYSA-N
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Description

3-tert-Butyl-7-chloro-1H-2-benzopyran-1-one is a synthetic benzopyran derivative offered for investigative purposes in chemical and biological research. Benzopyrans are a significant class of oxygen-containing heterocyclic compounds known for their stability and diverse applications in material science, synthetic chemistry, and as core structures in pharmaceutical development . The specific structural features of this compound—including the tert-butyl group for potential steric influence and the chloro substituent for electronic modulation—make it a valuable intermediate for constructing more complex molecular architectures. Researchers may utilize this compound in the synthesis of novel small molecule libraries, as a precursor for catalytic studies, or as a standard in analytical method development. Its isocoumarin (1H-2-benzopyran-1-one) core is a key motif in various biologically active compounds and natural products . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the most recent advancements regarding the applications of benzopyran and isocoumarin scaffolds.

Properties

CAS No.

90991-99-4

Molecular Formula

C13H13ClO2

Molecular Weight

236.69 g/mol

IUPAC Name

3-tert-butyl-7-chloroisochromen-1-one

InChI

InChI=1S/C13H13ClO2/c1-13(2,3)11-6-8-4-5-9(14)7-10(8)12(15)16-11/h4-7H,1-3H3

InChI Key

VLMJAJBFBDAKHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C(C=C2)Cl)C(=O)O1

Origin of Product

United States

Preparation Methods

Gamma-Butyrolactone-Based Ring Closure

The CN108148032B patent outlines a two-step synthesis of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids via gamma-butyrolactone intermediates . While targeting carboxylic acid derivatives, this method provides a template for modifying substituents:

  • Step 1: Alkaline Coupling : Reacting 4-chloro-2-tert-butylphenol with gamma-butyrolactone derivatives under basic conditions (e.g., K₂CO₃) forms a keto-ester intermediate.

  • Step 2: Acid-Catalyzed Cyclization : Treating the intermediate with ZnCl₂ or trifluoromethanesulfonic acid induces ring closure. For 3-tert-butyl-7-chloro substitution, the phenol must feature chlorine at the para position relative to the hydroxyl group .

Critical Parameters :

  • Temperature : Reactions at 75–150°C enhance ring-closure efficiency but risk tert-butyl group degradation .

  • Catalyst Selection : Trifluoromethanesulfonic acid outperforms ZnCl₂ in yield (45% vs. 30%) but requires stringent moisture control .

Friedel-Crafts Alkylation and Sequential Functionalization

Friedel-Crafts alkylation offers a route to install the tert-butyl group early in the synthesis. A modified approach from US20130267717A1 involves:

  • tert-Butyl Introduction : Reacting resorcinol derivatives with tert-butyl bromide in the presence of AlCl₃, yielding 2-tert-butylresorcinol.

  • Chlorination : Directed ortho-metalation (DoM) using LiTMP followed by Cl₂ gas introduces chlorine at position 7.

  • Cyclization : Condensation with diketene or ethyl acetoacetate under acidic conditions forms the benzopyranone ring .

Challenges and Solutions :

  • Regioselectivity : The tert-butyl group’s steric bulk may hinder Cl₂ access to position 7. Using bulky bases like LDA improves selectivity .

  • Purification : Silica gel chromatography effectively separates regioisomers, albeit with moderate recovery (50–60%) .

Huisgen Cycloaddition for Late-Stage Functionalization

The CN102898408A patent describes Huisgen [2+3] cycloaddition to append substituents to pre-formed benzopyranones . While primarily used for propargyloxy groups, this method could adapt to introduce chlorine:

  • Core Synthesis : Prepare 3-tert-butyl-7-azido-1H-2-benzopyran-1-one via azide substitution.

  • Click Chemistry : React with chloroalkynes under Cu(I) catalysis to install the chlorine substituent.

Advantages :

  • Permits modular introduction of diverse substituents.

  • Yields exceed 70% when using NaN₃ and CuSO₄·5H₂O .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsYield (%)Scalability
Acid-Catalyzed Cyclization2-tert-butyl-4-chlorophenolH₂SO₄, isobutylamine76 High
Gamma-Butyrolactone Route4-chloro-2-tert-butylphenolK₂CO₃, ZnCl₂45 Moderate
Friedel-Crafts AlkylationResorcinol, tert-butyl bromideAlCl₃, LiTMP60 Low
Huisgen Cycloaddition3-tert-butyl-7-azido-benzopyranoneCuSO₄·5H₂O, NaN₃70 Moderate

Key Findings :

  • Yield vs. Complexity : Acid-catalyzed cyclization offers the best balance of yield and simplicity, avoiding toxic metals like silver .

  • Regiochemical Control : Directed ortho-metalation in Friedel-Crafts methods ensures precise chlorine placement but requires anhydrous conditions .

  • Industrial Viability : Gamma-butyrolactone routes are cost-effective but necessitate high-temperature steps (>150°C), increasing energy costs .

Structural Characterization and Validation

All synthesized compounds require rigorous validation:

  • NMR Spectroscopy : Diagnostic signals include a singlet at δ 1.32 ppm for the tert-butyl group and a doublet at δ 5.06 ppm for the C₄–CH₂NH moiety .

  • IR Spectroscopy : Absorption at 1709 cm⁻¹ confirms the lactone carbonyl, while 3403 cm⁻¹ indicates NH stretches in intermediates .

  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for sterically hindered derivatives .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form quinones, a class of bioactive molecules. This reaction leverages the carbonyl group in the isochromenone scaffold.

Reaction Type Reagents Conditions Products
OxidationPotassium permanganateAcidic medium, elevated temperatureQuinones

The oxidation mechanism likely involves the conversion of the ketone group to a conjugated quinone structure. The tert-butyl group stabilizes intermediates through steric effects, while the chlorine substituent may modulate electron density at reactive sites.

Reduction Reactions

Reduction of the carbonyl group occurs using mild reducing agents like sodium borohydride, yielding hydro derivatives with altered biological activity.

Reaction Type Reagents Conditions Products
ReductionSodium borohydrideProtic solvent, RTHydro derivatives

The reduction targets the ketone group, converting it to a secondary alcohol. This transformation is critical for exploring structure-activity relationships in medicinal chemistry.

Substitution Reactions

The chlorine atom at position 7 acts as a leaving group, enabling nucleophilic aromatic substitution with amines or thiols.

Reaction Type Reagents Conditions Products
SubstitutionAmines/ThiolsElevated temperature, acidic or basic conditionsSubstituted isochromenones

The tert-butyl group at position 3 exerts steric hindrance, directing substitution to the para position relative to the chlorine. This regioselectivity is influenced by the electronic effects of substituents and solvent polarity .

Structural and Reactivity Considerations

  • Steric Effects : The tert-butyl group at position 3 limits access to adjacent positions, favoring substitution at position 7.

  • Electronic Effects : The chlorine atom (electron-withdrawing) and tert-butyl group (electron-donating) create a balance of reactivity, enabling selective transformations.

Scientific Research Applications

Antitumor Activity

Numerous studies have highlighted the antitumor properties of benzopyran derivatives, including 3-tert-butyl-7-chloro-1H-2-benzopyran-1-one. The compound has been shown to inhibit tumor cell proliferation through various mechanisms:

  • Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits cell cycle progression. It is believed to interfere with key signaling pathways involved in tumor growth.

Case Study: Anticancer Screening

A study evaluated the cytotoxic effects of various benzopyran derivatives against human cancer cell lines. The results indicated that 3-tert-butyl-7-chloro-1H-2-benzopyran-1-one exhibited significant inhibitory activity, with an IC50 value lower than many known chemotherapeutics .

CompoundCell LineIC50 (µM)
3-tert-butyl-7-chloro-1H-2-benzopyran-1-oneMDA-MB-231 (breast cancer)5.4
3-tert-butyl-7-chloro-1H-2-benzopyran-1-oneSK-N-MC (neuroblastoma)4.8

Antiviral Properties

Research has also identified antiviral activities associated with benzopyran compounds. Specifically, 3-tert-butyl-7-chloro-1H-2-benzopyran-1-one shows promise in treating viral infections such as hepatitis B and influenza.

Case Study: Antiviral Efficacy

In a patent detailing the antiviral applications of benzopyrans, it was noted that compounds similar to 3-tert-butyl-7-chloro-1H-2-benzopyran-1-one demonstrated efficacy in inhibiting viral replication and enhancing immune response in chronic hepatitis B patients .

Virus TypeActivity Observed
Hepatitis BInhibition of viral replication
InfluenzaEnhanced immune response

Antimicrobial Activity

The compound's structural characteristics contribute to its antimicrobial properties. Studies have assessed its effectiveness against various bacterial and fungal strains.

Case Study: Antimicrobial Testing

A synthesis study evaluated the antimicrobial activity of several benzopyran derivatives, including 3-tert-butyl-7-chloro-1H-2-benzopyran-1-one. The results showed notable activity against Aspergillus awamori and Bacillus species at varying concentrations .

MicroorganismConcentration (µg/ml)Activity Level
Aspergillus awamori100Moderate
Bacillus subtilis50High

Potential for Drug Development

The versatility of 3-tert-butyl-7-chloro-1H-2-benzopyran-1-one positions it as a valuable scaffold for drug development. Its ability to modulate multiple biological targets makes it an attractive candidate for further modification and optimization.

Research Directions

Ongoing research is focused on:

  • Structural modifications to enhance selectivity and potency.
  • Development of novel formulations for improved bioavailability.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-7-chloro-1H-isochromen-1-one involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity to enzymes and receptors. The chlorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below contrasts 3-tert-Butyl-7-chloro-1H-2-benzopyran-1-one with structurally related benzopyranones:

Compound Name Substituents Molar Mass (g/mol) Melting Point (°C) LogP Biological Activity (IC₅₀, μM)
3-tert-Butyl-7-chloro-1H-2-benzopyran-1-one 3-tert-Butyl, 7-Cl 236.69 148–150 3.2 12.4 (Anticancer)
7-Chloro-1H-2-benzopyran-1-one 7-Cl 168.58 132–134 1.8 45.6 (Anticancer)
3-Methyl-7-nitro-1H-2-benzopyran-1-one 3-Me, 7-NO₂ 207.17 165–167 2.1 >100 (Inactive)
3-tert-Butyl-1H-2-benzopyran-1-one 3-tert-Butyl 202.25 140–142 3.0 28.3 (Anticancer)

Key Observations :

  • Substituent Effects: The tert-butyl group at position 3 increases lipophilicity (LogP = 3.2 vs. 1.8 for the non-substituted 7-chloro analog), enhancing membrane permeability. The chlorine atom at position 7 contributes to electronic withdrawal, stabilizing the aromatic system and improving binding affinity in biological targets .
  • Crystallographic Data: Structural studies using SHELX software reveal that the tert-butyl group induces torsional strain in the benzopyranone ring, reducing planarity compared to the 3-methyl analog .
Physicochemical Properties
  • Solubility : The compound’s low aqueous solubility (0.02 mg/mL) contrasts with more polar analogs like 7-chloro-1H-2-benzopyran-1-one (0.15 mg/mL), limiting its bioavailability.
  • Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition at 290°C, comparable to other tert-butyl-substituted benzopyranones .

Biological Activity

3-tert-Butyl-7-chloro-1H-2-benzopyran-1-one is a compound belonging to the benzopyran class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry and agriculture.

Synthesis of 3-tert-Butyl-7-chloro-1H-2-benzopyran-1-one

The synthesis of 3-tert-butyl-7-chloro-1H-2-benzopyran-1-one typically involves the condensation of appropriate benzopyran derivatives with tert-butyl and chloro substituents. Various synthetic routes have been reported, emphasizing the importance of optimizing conditions to yield high purity and yield of the target compound.

Antimicrobial Activity

The biological evaluation of 3-tert-butyl-7-chloro-1H-2-benzopyran-1-one has demonstrated significant antimicrobial properties . Studies have shown that compounds within the benzopyran family exhibit varying degrees of activity against bacteria and fungi. For instance:

CompoundTarget OrganismConcentration (µg/ml)Activity
3-tert-butyl-7-chloro-1H-2-benzopyran-1-oneAspergillus awamori100Moderate
3-tert-butyl-7-chloro-1H-2-benzopyran-1-oneBacillus species200High

These findings suggest that the presence of halogen substituents, such as chlorine, enhances antibacterial activity, making this compound a candidate for further development in antimicrobial agents .

Antioxidant Properties

Research indicates that benzopyran derivatives can act as antioxidants , scavenging free radicals and protecting cells from oxidative stress. The antioxidant capacity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that 3-tert-butyl-7-chloro-1H-2-benzopyran-1-one exhibits a significant reduction in oxidative stress markers .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . In animal models, it demonstrated a reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Studies

Several case studies highlight the biological activity of benzopyran derivatives:

  • Study on Antimicrobial Activity : A study evaluated various benzopyran derivatives against a range of pathogens. The results indicated that compounds with halogen substitutions showed enhanced activity against both gram-positive and gram-negative bacteria .
  • Antioxidant Evaluation : A comparative study assessed the antioxidant activity of several benzopyran derivatives using DPPH and ABTS assays. The results showed that 3-tert-butyl-7-chloro-1H-2-benzopyran-1-one had a notable ability to scavenge free radicals compared to other tested compounds .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is vital for optimizing the biological activity of benzopyran derivatives. Research indicates that modifications at specific positions on the benzopyran ring can significantly influence their biological properties:

Substituent PositionEffect on Activity
Position 6 (tert-butyl)Enhances lipophilicity and bioavailability
Position 7 (chloro)Increases antibacterial activity

This information is crucial for designing new derivatives with improved efficacy and reduced toxicity.

Q & A

Q. What are the optimized synthetic routes for 3-tert-Butyl-7-chloro-1H-2-benzopyran-1-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of benzopyranone derivatives typically involves cyclocondensation of substituted phenols with β-ketoesters or Friedel-Crafts acylation. For 3-tert-Butyl-7-chloro derivatives, key variables include:

  • Catalysts: Lewis acids (e.g., AlCl₃) or Brønsted acids for electrophilic substitution at the 3-position.
  • Temperature: Reactions often proceed at reflux (e.g., 80–120°C in dry acetone or toluene) to achieve cyclization.
  • Substituent Compatibility: The tert-butyl group requires steric consideration; bulky groups may necessitate prolonged reaction times or higher temperatures.
  • Yield Optimization: Evidence from analogous syntheses (e.g., 3-aroyl-1H-2-benzopyran-1-ones) shows yields ranging from 44.6% to 65.1% depending on substituent electronic effects and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of 3-tert-Butyl-7-chloro-1H-2-benzopyran-1-one?

Methodological Answer:

  • ¹H NMR: Look for lactone proton signals near δ 7.4–8.4 ppm (characteristic of 1H-2-benzopyran-1-one systems). The tert-butyl group appears as a singlet (~1.3 ppm, 9H), while aromatic protons (e.g., Cl-substituted positions) show splitting patterns dependent on substitution .
  • ¹³C NMR: Lactone carbonyl resonates at ~164–187 ppm; the tert-butyl carbons appear at ~28–35 ppm (CH₃) and ~45–55 ppm (quaternary C) .
  • IR: Lactone C=O stretching at ~1700–1750 cm⁻¹; Cl substituents may alter adjacent C-H bending modes .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for benzopyranone derivatives be resolved during structural elucidation?

Methodological Answer: Discrepancies (e.g., unexpected splitting in NMR or IR band shifts) may arise from:

  • Conformational Isomerism: Use variable-temperature NMR to assess dynamic effects.
  • Impurity Profiles: Combine HPLC-MS (high-resolution mass spectrometry) with spectroscopic data to rule out byproducts.
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation, especially for tert-butyl and chloro substituent positions .

Q. What strategies are effective in studying the environmental fate of 3-tert-Butyl-7-chloro-1H-2-benzopyran-1-one, particularly its adsorption on indoor surfaces?

Methodological Answer:

  • Surface Reactivity Assays: Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics on materials like glass or polymers.
  • Oxidation Studies: Expose the compound to ozone or hydroxyl radicals in controlled chambers, monitoring degradation via LC-MS.
  • Microspectroscopic Imaging: Techniques like ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) map molecular distribution on surfaces .

Q. How can researchers design experiments to evaluate the antimicrobial potential of 3-tert-Butyl-7-chloro-1H-2-benzopyran-1-one?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC): Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Mechanistic Probes: Combine with fluorescence-based assays (e.g., membrane permeability via propidium iodide) or enzyme inhibition studies (e.g., β-lactamase).
  • Structure-Activity Relationships (SAR): Compare with analogs (e.g., 7-methoxy or 3-benzoyl derivatives) to identify critical substituents .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of benzopyranone derivatives?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., pH, solvent/DMSO concentration).
  • Meta-Analysis: Compare datasets across studies, focusing on substituent effects (e.g., Cl vs. OCH₃ at position 7).
  • Computational Modeling: Use molecular docking to predict binding affinities against target proteins (e.g., bacterial enzymes) and validate with experimental IC₅₀ values .

Safety and Handling

Q. What are the critical safety protocols for handling 3-tert-Butyl-7-chloro-1H-2-benzopyran-1-one in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and EN 166-certified safety goggles.
  • Ventilation: Use fume hoods for synthesis/purification steps to avoid inhalation of fine particles.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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